molecular formula C21H27N3O2 B11494590 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone

Cat. No.: B11494590
M. Wt: 353.5 g/mol
InChI Key: GERMJBVOZONLHT-UHFFFAOYSA-N
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Description

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone is a complex organic compound with a unique structure that combines elements of pyrazino and carbazole rings

Preparation Methods

The synthesis of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone involves multiple steps, typically starting with the preparation of the pyrazino[3,2,1-JK]carbazole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under suitable conditions[][2].

Scientific Research Applications

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the pyrazino and carbazole rings with the morpholino and ethanone groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C21H27N3O2/c1-15-5-6-18-17(13-15)16-3-2-4-19-21(16)24(18)8-7-23(19)20(25)14-22-9-11-26-12-10-22/h5-6,13,19H,2-4,7-12,14H2,1H3

InChI Key

GERMJBVOZONLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CN5CCOCC5

Origin of Product

United States

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